Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-15-9-5-7(11(12,13)14)3-4-16(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICEPYUKGVRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysts
- Catalyst : Cu(OTf)2 is employed in stoichiometric amounts (100 mol %) to facilitate the reaction.
- Solvent : Acetonitrile (MeCN) is the preferred solvent, providing optimal yields.
- Temperature : The reaction is typically conducted at 60 °C.
- Atmosphere : Open air (oxygen atmosphere) is sufficient; no inert atmosphere is required.
- Time : Reactions proceed over 12 to 24 hours.
Reaction Mechanism
The proposed mechanism involves:
- Formation of a copper-ketenimine intermediate via nucleophilic attack on the ynamide.
- Intramolecular cyclization through pyridine nitrogen attack forming a six-membered cuprous metallacycle.
- Reductive elimination of Cu(0) to yield the imidazo[1,2-a]pyridine product.
The requirement for stoichiometric copper(II) is linked to its reduction to copper(0) during the process.
Substrate Scope and Yields
- Electron-deficient aryl ynamides, such as those bearing trifluoromethyl groups, afford higher yields (up to 62%) compared to electron-rich analogs.
- Variations in 2-aminopyridine substitution affect reaction rates and yields; methyl substitutions at the 4- and 5-positions are well-tolerated.
- The reaction exhibits high regioselectivity, yielding a single regioisomer.
Representative Data Table
| Entry | Catalyst (mol %) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Cu(OTf)2 (20%) | MeCN | 12% | Low yield at substoichiometric catalyst loading | |
| Cu(OTf)2 (100%) | MeCN | 62% | Optimal yield under standard conditions | |
| CuCl (100%) | MeCN | 48% | Lower yield compared to Cu(OTf)2 | |
| CuI (100%) | MeCN | 51% | Moderate yield | |
| Cu(OTf)2 (100%) + Pd(TFA)2 (20%) | MeCN | 40% | Cocatalyst reduces yield | |
| Cu(OTf)2 (100%) | Toluene | 50% | Slightly lower yield | |
| Cu(OTf)2 (100%) | DMF | 42% | Lower yield | |
| Cu(OTf)2 (100%) | DMSO | Not detected | Reaction fails |
Reaction conditions: 1 mmol ynamide, 3.5 mmol 2-aminopyridine, 0.1 M solvent, 60 °C, 12 h
Preparation of this compound
While the copper-catalyzed method applies broadly to imidazo[1,2-a]pyridines, the specific preparation of this compound involves:
- Using a trifluoromethyl-substituted ynamide or equivalent alkyne precursor bearing the ethyl ester functionality.
- Reacting with 2-aminopyridine under Cu(OTf)2 catalysis in acetonitrile at 60 °C.
- Isolation and purification via column chromatography.
The presence of the trifluoromethyl group at the 7-position is introduced via the ynamide substrate bearing this substituent, which directs regioselectivity during annulation.
Stock Solution Preparation and Formulation Data
For practical applications, such as in vivo studies, this compound stock solutions are prepared with precise molarities using DMSO and co-solvents like corn oil or PEG300. The preparation involves:
- Dissolving the compound in DMSO to form a master stock solution.
- Sequential addition of co-solvents ensuring clarity at each step.
- Use of physical methods such as vortexing or ultrasound to aid dissolution.
Stock Solution Volumes for Different Concentrations
| Amount of Compound | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.873 | 0.7746 | 0.3873 |
| 5 mg | 19.365 | 3.873 | 1.9365 |
| 10 mg | 38.730 | 7.746 | 3.873 |
Volumes correspond to solvent needed to achieve desired molarity
In Vivo Formulation Protocol
- Prepare DMSO master liquid with the compound.
- Add PEG300, mix and clarify.
- Add Tween 80, mix and clarify.
- Add distilled water, mix and clarify.
- Alternatively, add corn oil after DMSO master liquid for formulations requiring oil phase.
Note: Clarity must be ensured before each solvent addition
Summary and Research Findings
- The copper(II) triflate-catalyzed intermolecular diamination of ynamides with 2-aminopyridines is a robust method to synthesize imidazo[1,2-a]pyridines with high regioselectivity.
- Electron-withdrawing groups such as trifluoromethyl enhance product yields and regioselectivity.
- The reaction requires stoichiometric copper(II) catalyst due to the redox mechanism.
- Acetonitrile is the solvent of choice, and reaction temperature is moderate (60 °C).
- Preparation of this compound follows this methodology using appropriately substituted ynamide precursors.
- Stock solutions and in vivo formulations are carefully prepared using DMSO and co-solvents, maintaining solution clarity and stability.
This synthesis approach is well-documented in peer-reviewed literature and provides a reliable route to this compound for further pharmaceutical and biochemical research applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been studied for its potential as a pharmaceutical agent due to its unique structural features. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains, suggesting its potential use as an antibiotic agent. For instance, a study published in the Journal of Medicinal Chemistry reported that similar compounds demonstrated effective inhibition against resistant strains of Staphylococcus aureus .
Anticancer Potential
Research has also focused on the anticancer properties of this compound. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines. A notable case study involved the compound's effect on breast cancer cells, where it inhibited cell proliferation significantly .
Agrochemical Applications
The compound's unique chemical structure makes it a candidate for agricultural applications as a pesticide or herbicide. Its effectiveness against specific pests while maintaining low toxicity to non-target organisms is particularly valuable.
Insecticidal Activity
Studies have shown that this compound exhibits insecticidal properties against common agricultural pests. For example, field trials indicated a reduction in pest populations when treated with formulations containing this compound .
Data Table of Applications
| Application Type | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | |
| Anticancer activity | ||
| Agrochemicals | Insecticide |
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Field Trials
Field trials conducted in diverse agricultural settings evaluated the effectiveness of formulations containing this compound against common pests. The trials demonstrated a marked decrease in pest populations compared to untreated controls, suggesting its viability as an environmentally friendly pest control solution.
Mechanism of Action
The mechanism of action of ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hydrogen and halogen bonding . This activation facilitates various chemical transformations, making the compound valuable in synthetic organic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for tailored applications. Below is a detailed comparison of ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate with analogous compounds:
Structural Modifications and Substituent Effects
Key Observations
Substituent Position and Reactivity: Bromine at position 7 () or 8 () facilitates nucleophilic substitution or cross-coupling reactions, whereas the trifluoromethyl group at position 7 (target compound) provides electron-withdrawing effects, stabilizing the aromatic system .
Synthetic Yields :
- Higher yields (65%) are observed for compounds with methyl (12c) or aryl (6a) substituents , whereas electron-deficient groups like trifluoromethoxy (13b) reduce yields to 21% due to competing side reactions .
Biological Activity :
- The trifluoromethyl group at position 7 (target compound) enhances antimicrobial activity compared to bromine or methyl substituents, as seen in pyrazole and thiazolidine derivatives .
- Bulky aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl in 6a) improve binding to human constitutive androstane receptors (CARs) .
Physicochemical Properties :
Biological Activity
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1397206-76-6) is a heterocyclic compound notable for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Molecular Weight : 258.20 g/mol
- Structure : The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, which enhances its lipophilicity and stability.
This compound primarily targets mutated KRAS G12C cells. The compound acts through covalent bonding, disrupting critical signaling pathways that lead to cancer cell proliferation. This mechanism positions it as a potential therapeutic agent in oncology.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating inhibition of cell growth and proliferation. Notably, it was effective in reducing tumor size in vivo using chick chorioallantoic membrane (CAM) models.
| Cell Line | GI50 (μM) | Effect on Proliferation |
|---|---|---|
| MDA-MB-231 (TNBC) | 13 | Decreased proliferation |
| MDA-MB-468 (TNBC) | Not specified | Growth inhibition observed |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. It has been evaluated against various strains of Mycobacterium tuberculosis (Mtb), with MIC values indicating potent activity.
| Strain | MIC (μM) |
|---|---|
| Mtb H37Rv | ≤1 |
| Multi-drug resistant strains | Not specified |
Case Studies and Research Findings
-
Study on Antitubercular Activity :
A study reported that derivatives of imidazo[1,2-a]pyridine exhibited remarkable selectivity against Mtb strains. This compound was included in screenings that demonstrated its ability to inhibit both replicating and non-replicating forms of the bacterium effectively . -
Pharmacokinetic Profile :
The pharmacokinetic properties of this compound were assessed alongside its antitumor activity. It showed favorable plasma protein binding rates and acceptable liver microsome stability, indicating potential for further development in clinical settings . -
Mechanistic Insights :
Transcriptional profiling experiments indicated that treatment with this compound altered gene expression patterns associated with cell cycle regulation and apoptosis pathways . This suggests a multifaceted mechanism of action that warrants further investigation.
Q & A
Q. What are the optimal synthetic routes for Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of ethyl bromopyruvate with substituted pyridinylamines. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromopyruvate under reflux in acetonitrile, yielding the imidazo[1,2-a]pyridine core. Optimized conditions (e.g., 94% yield for ethyl bromopyruvate synthesis via substitution reactions) emphasize controlled temperature (60–80°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reactants. Side reactions, such as over-halogenation, are minimized using anhydrous conditions and inert atmospheres .
Q. How is the compound characterized spectroscopically, and what key NMR/HRMS signatures confirm its structure?
Methodological Answer:
- 1H NMR : Distinct signals include a triplet for the ethyl group’s CH3 (~1.43 ppm, J = 7.2 Hz) and a quartet for CH2 (~4.42 ppm). Aromatic protons appear as multiplet clusters between 7.0–9.3 ppm, with downfield shifts for the trifluoromethyl group’s electron-withdrawing effect .
- HRMS : The molecular ion [M+H]+ is observed at m/z 307.03025 (calculated: 307.03034), confirming the molecular formula C11H9F3N2O2. Fragmentation patterns align with imidazo[1,2-a]pyridine backbone cleavage .
Q. What purity assessment methods are recommended for this compound?
Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA). Purity ≥98% is achievable via recrystallization from ethanol/water mixtures or flash chromatography (silica gel, ethyl acetate/hexane). Residual solvents (e.g., DMF) are quantified via GC-MS .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in derivatization or coupling reactions?
Methodological Answer: The -CF3 group enhances electrophilic aromatic substitution (EAS) at the pyridine ring’s 7-position due to its strong electron-withdrawing effect. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3)4 catalysis in THF/water, achieving >80% yield. However, steric hindrance from -CF3 may limit cross-coupling efficiency at adjacent positions. Computational DFT studies (e.g., Fukui indices) predict reactivity hotspots .
Q. What in vitro assays demonstrate the compound’s biological activity, particularly in targeting kinase pathways?
Methodological Answer:
- PI3K/Akt Inhibition : HS-173, a structurally related imidazo[1,2-a]pyridine derivative, inhibits PI3Kα (IC50 = 6.2 nM) in enzyme-linked immunosorbent assays (ELISAs). Cell-based assays (e.g., hepatic stellate cells) show dose-dependent apoptosis (10–50 µM) via caspase-3 activation and reduced fibrotic mediators (α-SMA, collagen-I) .
- Dose Optimization : EC50 values are determined using MTT assays, with DMSO controls ≤0.1% to avoid cytotoxicity. Synergy with other antifibrotics (e.g., sorafenib) is evaluated via Chou-Talalay combination indices .
Q. How can structural modifications enhance pharmacokinetic properties, such as metabolic stability or solubility?
Methodological Answer:
- Solubility : Replace the ethyl ester with a PEGylated carboxylate (e.g., tert-butyl ester) to improve aqueous solubility. LogP reductions from 2.8 to 1.5 are achievable, as shown in analogs with polar substituents (e.g., -OH, -NH2) .
- Metabolic Stability : Deuterium labeling at the ethyl group or pyridine ring slows CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH cofactor) quantify half-life extensions .
Methodological Challenges & Solutions
Q. How are conflicting spectral data resolved when characterizing novel derivatives?
Methodological Answer: Contradictions in NMR (e.g., unexpected coupling patterns) are addressed via:
- 2D NMR : HSQC and HMBC correlations map heteronuclear couplings (e.g., confirming ester carbonyl connectivity to the imidazole ring).
- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) resolves ambiguous proton assignments, as demonstrated for ethyl 2-benzylsulfanyl derivatives .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Real-time FTIR monitors reaction progression (e.g., carbonyl intermediate formation).
- Design of Experiments (DoE) : Response surface methodology optimizes parameters (temperature, catalyst loading) to reduce impurity formation (e.g., ≤0.5% by HPLC) .
Safety & Handling
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
